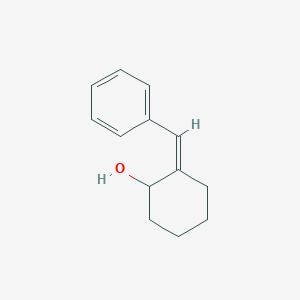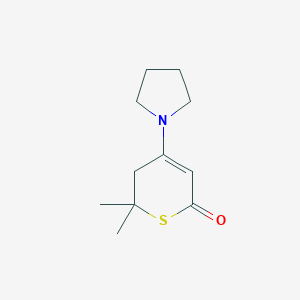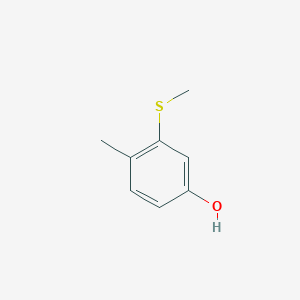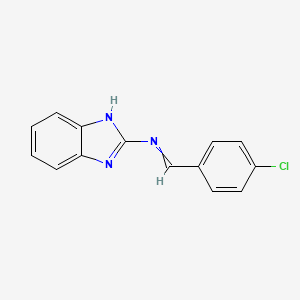
N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanimine is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanimine typically involves the condensation of 2-aminobenzimidazole with 4-chlorobenzaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid. The reaction mixture is heated under reflux conditions for several hours to facilitate the formation of the desired product. After completion of the reaction, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the overall production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanimine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Benzimidazole N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: The compound shows promise as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Wirkmechanismus
The mechanism of action of N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanimine involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with various enzymes and receptors, leading to the modulation of their activity. For example, the compound may inhibit the activity of certain enzymes involved in DNA replication and repair, thereby exerting its antimicrobial or anticancer effects. Additionally, the presence of the 4-chlorophenyl group can enhance the compound’s binding affinity to specific targets, further contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanimine can be compared with other benzimidazole derivatives, such as:
N-(1H-Benzimidazol-2-yl)-1-phenylmethanimine: Lacks the chlorine atom, which may result in different biological activities and binding affinities.
N-(1H-Benzimidazol-2-yl)-1-(4-fluorophenyl)methanimine: Contains a fluorine atom instead of chlorine, which can affect its chemical reactivity and biological properties.
N-(1H-Benzimidazol-2-yl)-1-(4-bromophenyl)methanimine: Contains a bromine atom, which may influence its pharmacokinetic properties and interactions with molecular targets.
The presence of the 4-chlorophenyl group in this compound makes it unique and may contribute to its distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
84257-83-0 |
|---|---|
Molekularformel |
C14H10ClN3 |
Molekulargewicht |
255.70 g/mol |
IUPAC-Name |
N-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)methanimine |
InChI |
InChI=1S/C14H10ClN3/c15-11-7-5-10(6-8-11)9-16-14-17-12-3-1-2-4-13(12)18-14/h1-9H,(H,17,18) |
InChI-Schlüssel |
HOGVXXDFKPDZFO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)N=CC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


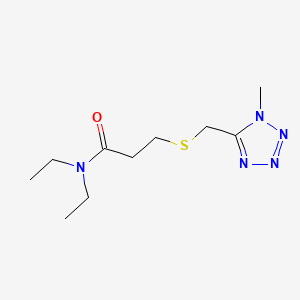

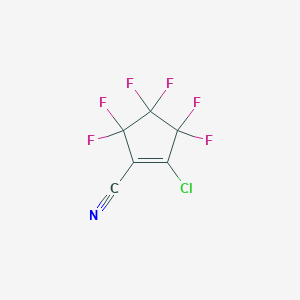
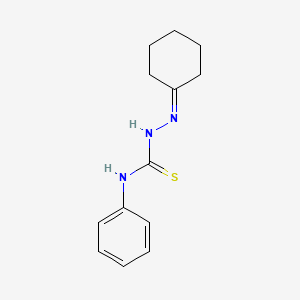

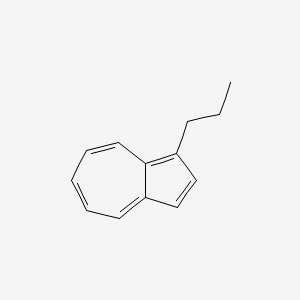


![(1,3-Phenylene)bis{[2,4,6-tri(propan-2-yl)phenyl]methanone}](/img/structure/B14425209.png)
